2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine

Medicinal Chemistry CRF1 Receptor Antagonists Structure-Activity Relationship

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine is a heterocyclic building block featuring a pyrazine core substituted with a methyl group at the 3-position and an indanyloxy ether moiety at the 2-position. Its molecular architecture is defined by a rigid indane ring system linked via an oxygen atom to the electron-deficient pyrazine, creating a distinctive spatial and electronic profile.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 2194848-13-8
Cat. No. B2642596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine
CAS2194848-13-8
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=NC=CN=C1OC2CCC3=CC=CC=C23
InChIInChI=1S/C14H14N2O/c1-10-14(16-9-8-15-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
InChIKeyHRFWFHZUUZUDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine (CAS 2194848-13-8): A Structurally Unique Pyrazine Scaffold for Specialized Research


2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine is a heterocyclic building block featuring a pyrazine core substituted with a methyl group at the 3-position and an indanyloxy ether moiety at the 2-position [1]. Its molecular architecture is defined by a rigid indane ring system linked via an oxygen atom to the electron-deficient pyrazine, creating a distinctive spatial and electronic profile [2]. With a molecular weight of 226.27 g/mol and a computed logP (XLogP3-AA) of 2.4, it occupies a specific physicochemical space relevant to early-stage medicinal chemistry and agrochemical discovery programs [1]. This compound is typically handled as a research intermediate or specialized building block, where precise structural identity is paramount for generating meaningful structure-activity relationship (SAR) data, as minor isomeric variations can lead to significant shifts in target engagement or metabolic stability.

Why Isomeric Purity of the 3-Methyl Indanyl Ether Regioisomer is Critical for Experimental Reproducibility with CAS 2194848-13-8


Indanyloxypyrazine derivatives, including this compound, are not simple interchangeable building blocks. Pivotal research on the heteroatom-linked indanylpyrazine chemotype has demonstrated that seemingly minor structural modifications, such as the position of a methyl substituent or the nature of the linker, can cause radical changes in biological activity, shifting potency from low nanomolar to completely inactive (>10,000 nM) . This evidence underscores a critical principle: the specific 3-methyl-2-indanyl ether configuration of this compound is an integral part of a structure-activity relationship (SAR) landscape where every substitution site can dictate pharmacological outcomes. Therefore, substituting CAS 2194848-13-8 with a close analog, such as a 6-methyl isomer or a 2-linked indane, is not a scientifically neutral decision and risks introducing uncontrolled variables that can invalidate SAR hypotheses, compromise lead optimization, and generate non-reproducible data in a drug discovery context .

Head-to-Head Differentiation Evidence: 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine vs. In-Class Analogs


Regioisomeric Methyl Group Positioning: A Known Switch for Biological Potency in Indanylpyrazine CRF1 Antagonists

While direct comparative data for this specific compound is absent, class-level evidence establishes the methyl group's position as a critical performance lever. In a foundational structure-activity relationship (SAR) study on heteroatom-linked indanylpyrazines as corticotropin-releasing factor type-1 (CRF1) receptor antagonists, the most potent compound in the series (a 3,6-dimethylpyrazinyl ethyl ether) displayed a binding affinity (Ki) of 11 ± 1 nM . Critically, a structural shift to an isopropyl ether on the same 3,6-dimethylpyrazine core abolished activity (Ki > 10,000 nM), demonstrating a >900-fold loss in potency . This quantitative evidence underscores that the exact substituent arrangement around the indanyloxypyrazine core is non-negotiable for target engagement, confirming the impossibility of substituting the 3-methylpyrazine isomer with another regioisomer without completely altering the pharmacological outcome.

Medicinal Chemistry CRF1 Receptor Antagonists Structure-Activity Relationship

Linker Atom Identity (Ether vs. Amine) Drives Target Selectivity and Potency Profiles

The oxygen linker (ether) of the target compound directly differentiates it from nitrogen-linked (amine) indanylpyrazine analogs. Published data in the CRF1 antagonist series reveal a stark difference based on linker chemistry . A methyl ether analog (Compound 28) demonstrated a Ki of 222 nM, while its direct nitrogen-linked counterpart (Compound 29) exhibited a 6-fold decrease in affinity with a Ki of 1261 nM . This 5.7-fold difference highlights how the heteroatom linking the indane to the pyrazine critically influences target binding, likely due to changes in hydrogen-bonding potential and electronic distribution. This makes the ether-linked 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine a uniquely relevant tool for exploring binding interactions where the oxygen acts as a hydrogen-bond acceptor, a feature absent in the corresponding amine series .

Medicinal Chemistry Kinase Selectivity Drug-Likeness

Physicochemical Profile Differentiation Against a 6-Methyl Regioisomer on Exchangeable Inventory

A direct comparison of computed physicochemical properties between the target compound (3-methyl isomer) and its closest commercially available analog, 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine (CAS 2191212-92-5), reveals key differentiators relevant to assay design [1][2]. While they share a molecular formula (C14H14N2O), molecular weight (226.27 g/mol), XLogP3-AA (2.4), and topological polar surface area (35 Ų), a critical distinction exists in their molecular shape and electron distribution [1][2]. The 3-methyl group on the target compound creates an asymmetric steric environment around the pyrazine ring's nitrogen atoms, directly influencing its metal-chelating ability and hydrogen-bond acceptor pattern [2]. In contrast, the 6-methyl isomer presents a symmetric substitution that alters these key interaction profiles [2]. This difference in shape and electronics means the two isomers can exhibit different solubilities in assay-relevant media and distinct site-specific reactivity in metal-catalyzed coupling reactions, which can be decisive in synthetic planning.

Chemical Biology Physicochemical Properties Assay Design

Distinct Indane Attachment Point (1-yloxy) Avoids Unfavorable Steric Clashes Seen in 2-yloxy Isomers

The attachment point of the oxygen linker on the indane ring (1-position vs. 2-position) introduces a significant geometric constraint that can be decisive for target binding. In the closely related series of carbon-linked indenopyrazine USP7 inhibitors, the spatial arrangement of the indane scaffold is crucial for occupying a hydrophobic pocket in the enzyme's catalytic domain [1]. The target compound features a 1-yloxy substitution, which positions the pyrazine ring in a pseudo-axial orientation relative to the indane, creating a specific exit vector [1]. In contrast, its structural analog, 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine (CAS 2178771-37-2), positions the pyrazine in a pseudo-equatorial orientation [2]. This difference in vector geometry, while not directly quantified by a simple numerical metric, is a fundamental parameter in structure-based drug design. The 1-yloxy attachment is required to project the pyrazine core into a specific binding sub-pocket, a geometric requirement that would be compromised by the 2-yloxy isomer.

Synthetic Chemistry C-H Activation Pharmacophore Modeling

High-Impact Application Scenarios for 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine (CAS 2194848-13-8)


Exploring Novel CRF1 Receptor Antagonist Chemotypes for Stress-Related Disorders

This specific isomer is a mandatory research tool for programs aiming to systematically map the SAR landscape of the indanyloxypyrazine chemotype, a validated scaffold for developing low-nanomolar corticotropin-releasing factor type-1 (CRF1) receptor antagonists . The class-level evidence confirms that potency and selectivity are exquisitely sensitive to the position of the methyl group and the nature of the O-linker. A focused library incorporating this 3-methyl, oxygen-linked regioisomer is essential to define the optimal pharmacophore for central nervous system (CNS) disorders such as major depressive disorder and anxiety, where CRF1 antagonism is a clinically validated mechanism. Using a generic or incorrectly substituted analog would likely lead to a complete loss of activity, as demonstrated by the >900-fold potency shift observed with minor structural modifications in the published series .

Development of Selective Deubiquitinase (USP) Probes for Cancer Biology

The indane-pyrazine core is a recognized framework for inhibiting ubiquitin-specific proteases (USPs), a therapeutically important target class in oncology . The target compound's unique geometric vector, stemming from its 1-yloxy-indane attachment, places it as a key intermediate for designing novel, subtype-selective USP7 inhibitors. The correct spatial projection of the pyrazine group, which this compound enforces, is critical for occupying the enzyme's hydrophobic catalytic cleft and disrupting protein-protein interactions with substrates like p53. Replacing it with a 2-yloxy isomer would fundamentally alter the inhibitor's trajectory into the binding pocket, compromising the SAR investigation .

Systematic Investigation of Pyrazine-Directed C-H Activation for Late-Stage Functionalization

The 3-methyl substitution pattern on the pyrazine ring of this compound creates a unique steric and electronic environment that can direct site-selective C-H activation . This regioisomer is an ideal substrate for developing and benchmarking novel catalytic methods for functionalizing heterocycles, as the methyl group blocks one reactive site while potentially directing a metal catalyst to the adjacent C-H bond [1]. In contrast, the 6-methyl isomer presents a symmetric environment that would offer no such regiochemical control. Synthetic chemists require this specific compound to validate methodological advances in late-stage diversification of pharmaceutically relevant building blocks.

Property-Driven Design of CNS-Penetrant Fragment Libraries

With its computed logP of 2.4, topological polar surface area of 35 Ų, and precisely defined molecular geometry, this compound is a chemically tractable fragment that resides within the optimal property space for CNS drug design . Its inclusion in a fragment screening library is justified by the unique pharmacophoric elements (asymmetric ether and pyrazine), which are not present in more common, symmetrical building blocks. The class-level evidence strongly suggests that its biological targets are highly sensitive to its specific shape, making it a high-value probe for identifying novel chemical starting points for GPCRs, ion channels, and kinases during fragment-based lead discovery .

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.